2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide
Description
This compound is a pyrido[3,2-d]pyrimidine derivative featuring a 4-chlorobenzyl group at position 3 and an N-(2-ethoxyphenyl)acetamide moiety. Its molecular framework combines a fused pyrimidine core with substituted aromatic systems, a design often employed in medicinal chemistry for targeting enzymes such as kinases or polymerases.
Properties
Molecular Formula |
C24H21ClN4O4 |
|---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H21ClN4O4/c1-2-33-20-8-4-3-6-18(20)27-21(30)15-28-19-7-5-13-26-22(19)23(31)29(24(28)32)14-16-9-11-17(25)12-10-16/h3-13H,2,14-15H2,1H3,(H,27,30) |
InChI Key |
NSXNMZNSDFIYNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorobenzyl chloride, ethoxyphenylamine, and various catalysts to facilitate the formation of the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs identified in the evidence, highlighting differences in substituents, physicochemical properties, and synthesis methodologies:
Key Observations:
Substituent Effects on Polarity :
- The dimethoxyphenyl analog () exhibits higher polarity than the target compound due to additional methoxy groups, which may influence solubility and membrane permeability.
- The ethoxyphenyl group in the target compound balances lipophilicity and steric bulk compared to the nitro group in ’s compound, which likely enhances electrophilic reactivity .
Thieno[2,3-d]pyrimidine derivatives () show reduced cytotoxicity (IC50 >5 μM), suggesting that sulfur incorporation may alter target selectivity .
Thermal Stability :
- The pyrazolo-pyrimidine derivative () has a high melting point (302–304°C), indicating strong crystalline packing, a property advantageous for formulation stability .
Implications for Structure-Activity Relationships (SAR)
- Chlorobenzyl Group : The 4-chlorobenzyl moiety in the target compound and analogs (Evidences 1, 5, 10) likely contributes to hydrophobic interactions in binding pockets, as seen in kinase inhibitors like imatinib analogs .
- Acetamide Linker : The N-arylacetamide group is conserved across multiple analogs, serving as a flexible spacer that accommodates diverse substituents while maintaining hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
